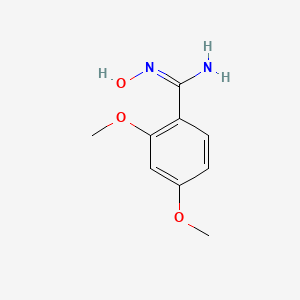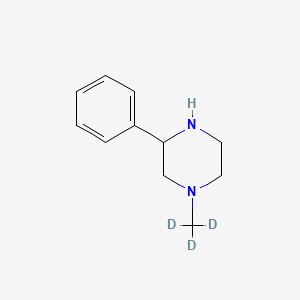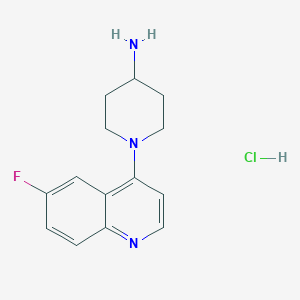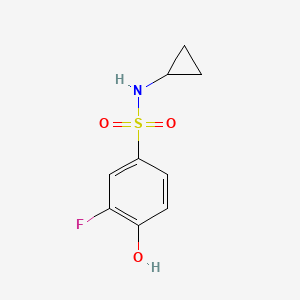
4-Fluorophenoxy-3-formylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a 4-fluorophenoxy group and an aldehyde functional group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-fluorophenol, undergoes a nucleophilic substitution reaction with 3-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenoxy)pyridine.
Formylation Reaction: The resulting 2-(4-fluorophenoxy)pyridine is then subjected to a formylation reaction using a reagent like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position, yielding 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)-pyridine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenoxy)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and pathways.
Industrial Chemistry: It is used as a building block in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenoxy)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
4-(2-Fluorophenoxy)benzaldehyde: Another isomer with the fluorophenoxy group at a different position.
2-(4-Fluorophenoxy)acetophenone: Contains a ketone group instead of an aldehyde group.
Uniqueness
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde is unique due to the presence of both a pyridine ring and an aldehyde group, which can confer distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials.
属性
分子式 |
C12H8FNO2 |
|---|---|
分子量 |
217.20 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H |
InChI 键 |
NBRIGLUDNZEIBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)









![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)


